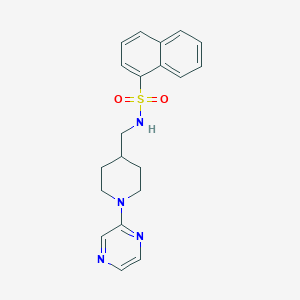
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
1. PET Imaging Applications
- Naphthalene-sulfonamides, including variants similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds, specifically carbon-11 labeled naphthalene-sulfonamides, are explored as PET agents for imaging of human CCR8, a chemokine receptor involved in immune system functioning (Wang et al., 2008).
2. Neuropharmacological Research
- Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally related to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been studied as potential 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. These compounds show promise for the treatment of central nervous system (CNS) disorders due to their distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
3. Enhancement of Nerve Growth
- Compounds similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth, indicating potential applications in neurodegenerative diseases and nerve regeneration research (Williams et al., 2010).
4. Molecular Interaction Studies
- Studies on molecular interactions of compounds structurally related to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, particularly with cannabinoid receptors, provide insights into drug-receptor interactions and aid in the development of new pharmacological agents (Shim et al., 2002).
5. Molecular Structure and Electronic Properties
- The molecular structure and electronic properties of sulfonamide compounds, including those similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been studied using methods like Density Functional Theory (DFT). These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in various fields (Sarojini et al., 2012).
6. Development of Atypical Antipsychotic Agents
- Research has been conducted on the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, related to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, as potential atypical antipsychotic agents, showing affinity for serotonin receptors. This indicates their potential in treating psychiatric disorders (Park et al., 2010).
7. Nanotechnology and Catalysis
- Research has shown the use of similar compounds in nanotechnology and catalysis, particularly in the synthesis of certain naphthalene derivatives under specific conditions. This highlights their application in material science and industrial chemistry (Mokhtary & Torabi, 2017).
8. Anticonvulsant Activity Evaluation
- Studies on naphthalen-2-yl acetate and related derivatives, which are structurally similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have shown potential as anticonvulsant agents. This opens up new avenues for the development of treatments for epilepsy and related disorders (Ghareb et al., 2017).
Propriétés
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,19-7-3-5-17-4-1-2-6-18(17)19)23-14-16-8-12-24(13-9-16)20-15-21-10-11-22-20/h1-7,10-11,15-16,23H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSASEKMSCSALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)
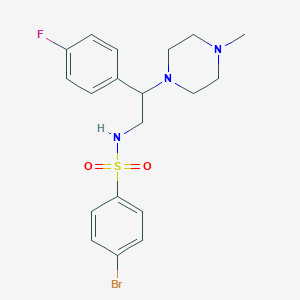
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)
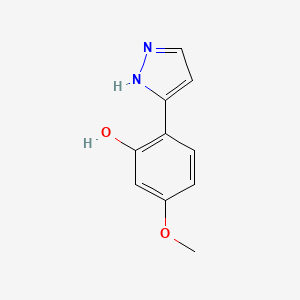
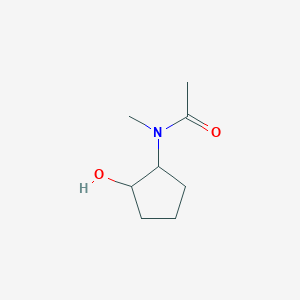

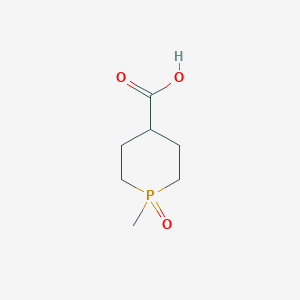
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)
